molecular formula C16H24N6O2S B2885785 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide CAS No. 2320821-80-3

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide

Cat. No.: B2885785
CAS No.: 2320821-80-3
M. Wt: 364.47
InChI Key: OOXUKYSTSNUEBZ-UHFFFAOYSA-N
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Description

Triazolo-pyridazine derivatives are a class of compounds that have been studied for their potential antibacterial activity . They are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .


Synthesis Analysis

The synthesis of similar compounds, such as triazolothiadiazine derivatives, involves various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are studied using various techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

Anti-Asthmatic Activities

Research has highlighted the synthesis of novel compounds, including those structurally related to the specified chemical, which have been evaluated for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds show promise in the treatment of asthma and other respiratory diseases, showcasing the importance of structural modifications in enhancing anti-asthmatic activities (Kuwahara et al., 1997).

Antibacterial Evaluation

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The synthesis explored the interaction of various active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives, which were found to have significant antibacterial activities (Azab et al., 2013).

ALS Inhibitors

Biophore models for various compounds, including triazolopyrimidinesulfonamide, were established to assess herbicidal activities. The research underscores the potential of such compounds in agricultural science, particularly as herbicides, following a detailed structure-activity relationship analysis (Ren et al., 2000).

Insecticidal Agents

Novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety were synthesized. These compounds demonstrated potent insecticidal effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential use in agricultural pest management (Soliman et al., 2020).

Anticancer Drugs

The synthesis and evaluation of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety revealed several compounds with significant anticancer activities. This research contributes to the development of novel anticancer drugs, underscoring the importance of structural diversity in medicinal chemistry (El-Gendy et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.

Mode of Action

The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways . For example, they may inhibit enzymes involved in inflammation and pain, disrupt microbial metabolic pathways, or interfere with viral replication processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.

Result of Action

For example, it may inhibit the activity of certain enzymes, disrupt the function of microbial cells, or interfere with the replication of viruses .

Action Environment

Factors such as temperature have been found to influence the synthesis of similar compounds . This suggests that environmental conditions may also affect the action and stability of the compound.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the field. Nitrogen-containing heterocycles are the basic backbone of many physiologically active compounds and drugs, and they continue to be an area of active research .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-11(2)10-25(23,24)20(3)13-8-21(9-13)15-7-6-14-17-18-16(12-4-5-12)22(14)19-15/h6-7,11-13H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXUKYSTSNUEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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